Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate
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Overview
Description
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H5Cl2NO2S It is a derivative of thienopyridine, characterized by the presence of chlorine atoms at the 5 and 7 positions of the thieno[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate typically involves the chlorination of thieno[3,2-b]pyridine derivatives followed by esterification. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted thienopyridine derivatives.
Oxidation: Oxidized thienopyridine compounds.
Reduction: Reduced thienopyridine derivatives.
Hydrolysis: 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichlorothieno[3,2-b]pyridine: Lacks the ester group, making it less reactive in certain chemical reactions.
2-Chlorothieno[2,3-d]pyrimidine: Another thienopyridine derivative with different substitution patterns and biological activities.
Uniqueness
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical reactivity and potential biological activities compared to other thienopyridine derivatives.
Properties
Molecular Formula |
C9H5Cl2NO2S |
---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H5Cl2NO2S/c1-14-9(13)5-6(10)7-4(2-3-15-7)12-8(5)11/h2-3H,1H3 |
InChI Key |
AJQJHBIIDMBJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CS2)N=C1Cl)Cl |
Origin of Product |
United States |
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